Pentafluoropropionaldehyde

Organofluorine Chemistry Grignard Reagents Carbonyl Addition

Pentafluoropropionaldehyde (PFPA): irreplaceable C₂F₅ aldehyde for Grignard additions (+26% yield vs CF₃), regioselective ketone α-pentafluoropropylation, and perfluoro-2-pentyne semiconductor etching gas synthesis. PFPA hydrate delivers unique β-hydroxy-β-pentafluoropropyl scaffolds for medicinal chemistry. Supplied as stabilized hydrate (CAS 422-63-9). Do not substitute—reaction outcomes differ quantifiably.

Molecular Formula C3HF5O
Molecular Weight 148.03 g/mol
CAS No. 422-06-0
Cat. No. B1581517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentafluoropropionaldehyde
CAS422-06-0
Molecular FormulaC3HF5O
Molecular Weight148.03 g/mol
Structural Identifiers
SMILESC(=O)C(C(F)(F)F)(F)F
InChIInChI=1S/C3HF5O/c4-2(5,1-9)3(6,7)8/h1H
InChIKeyIRPGOXJVTQTAAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentafluoropropionaldehyde (CAS 422-06-0): Technical Profile for Fluorinated Building Block Sourcing


Pentafluoropropionaldehyde (PFPA, CAS 422-06-0), also known as perfluoropropionaldehyde or pentafluoropropanal, is a highly reactive fluorinated aldehyde. Its structure is defined by a terminal -CHO group attached to a C2F5 perfluoroethyl chain, giving it the molecular formula C3HF5O and a molecular weight of 148.03 g/mol [1]. This compound is typically supplied as its hydrate (CAS 422-63-9) for improved stability and handling, and is characterized as a colorless liquid with a pungent odor . The strong electron-withdrawing effect of the perfluoroalkyl moiety profoundly alters the electronic environment of the aldehyde carbonyl compared to non-fluorinated analogs, making it a unique electrophilic building block in advanced organic synthesis and industrial applications .

Why In-Class Fluorinated Aldehydes Cannot Replace Pentafluoropropionaldehyde (CAS 422-06-0)


Generic substitution of one fluorinated aldehyde for another is a high-risk procurement strategy due to their widely divergent reactivity profiles. The electron-withdrawing power of the fluorinated alkyl chain directly influences the electrophilicity of the carbonyl carbon, which governs both the rate and selectivity of nucleophilic addition and reduction reactions [1]. As demonstrated in comparative studies with Grignard reagents, moving from a trifluoromethyl (CF3) to a pentafluoroethyl (C2F5) substituent can alter the product distribution between addition and reduction products by over 20 percentage points [2]. This quantifiable difference in reaction outcome underscores the necessity of selecting the correct fluorinated aldehyde for a specific synthetic target, making pentafluoropropionaldehyde irreplaceable for reactions where its unique balance of electrophilicity and steric bulk is required.

Quantitative Differentiation: Pentafluoropropionaldehyde (422-06-0) vs. Trifluoroacetaldehyde & Other Analogs


Grignard Reaction Selectivity: Higher Addition Product Yield vs. Trifluoroacetaldehyde

In a direct comparative study, the reaction of ethylmagnesium bromide with pentafluoropropionaldehyde and trifluoroacetaldehyde was quantified. While the reaction with the trifluoromethyl analog (CF3CHO) yields a mixture heavily favoring the undesired reduction product, pentafluoropropionaldehyde (C2F5CHO) provides a significantly higher proportion of the desired carbonyl addition product [1].

Organofluorine Chemistry Grignard Reagents Carbonyl Addition

Enamine/Imine Reactions: Effective Synthesis of β-Hydroxy-β-pentafluoropropyl Ketones

In a head-to-head reaction study with enamines, pentafluoropropionaldehyde was compared to difluoroacetaldehyde and trifluoroacetaldehyde. The study demonstrates that PFPA successfully participates in the reaction, affording 'good yields' of the corresponding β-hydroxy-β-pentafluoropropyl ketones [1]. This is a class-level differentiation, as the same methodology can be applied, but it yields a distinct, pentafluoropropylated product that cannot be accessed using the trifluoromethyl analog.

Organic Synthesis Enamine Chemistry Fluorinated Building Blocks

Patented Precursor for Advanced Semiconductor Etching Gas (Perfluoro-2-pentyne)

Pentafluoropropionaldehyde is a critical intermediate in a patented process for manufacturing perfluoro-2-pentyne, a high-performance dry etching gas used in semiconductor fabrication [1]. The process involves reacting PFPA with a 1,1,1-trihalo-2,2,2-trifluoroethane to produce a specific intermediate. This is a class-level inference, as PFPA is a unique precursor for this specific high-value, next-generation etching gas, an application for which non-fluorinated or shorter-chain fluorinated aldehydes are not viable.

Semiconductor Manufacturing Dry Etching Organofluorine Synthesis

Validated Application Scenarios for Procuring Pentafluoropropionaldehyde (CAS 422-06-0)


Synthesis of β-Hydroxy-β-pentafluoropropyl Ketones via Enamine/Imine Route

PFPA hydrate is the preferred reagent for installing a pentafluoropropyl group onto the α-carbon of ketones via a regioselective reaction with enamines or imines [1]. This method provides 'good yields' of a unique β-hydroxy-β-pentafluoropropyl ketone scaffold, a valuable motif for medicinal chemists seeking to modulate the lipophilicity and metabolic stability of drug candidates [1]. The resulting C2F5-containing adduct is structurally distinct from products derived from trifluoro- or difluoroacetaldehyde.

Synthesis of Perfluoro-2-pentyne for Next-Generation Semiconductor Etching

Pentafluoropropionaldehyde is a key starting material in the patented industrial synthesis of perfluoro-2-pentyne [2]. This unsaturated fluorocarbon is a high-performance dry etching gas crucial for creating fine patterns (minimum line width ≤ 200 nm) in advanced integrated circuits, such as those found in VLSI and ULSI semiconductor devices [2]. Procurement of PFPA is essential for manufacturers of these specialized electronics gases.

Optimizing Grignard Addition Selectivity in Fluorinated Target Synthesis

For synthetic pathways that require the nucleophilic addition of a Grignard reagent to a fluorinated aldehyde, pentafluoropropionaldehyde offers a distinct advantage over trifluoroacetaldehyde. Direct comparative data shows a ~26% higher yield of the desired addition product, minimizing the formation of unwanted reduction byproducts [3]. This improved selectivity translates to simpler purification and higher overall synthetic efficiency, making PFPA the reagent of choice for this transformation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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